![molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2](/img/structure/B14428985.png)
5,5'-Spirobi[bicyclo[2.1.0]pentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Spirobi[bicyclo[2.1.0]pentane] is a unique and intriguing compound in the realm of organic chemistry. It is characterized by its spirocyclic structure, where two bicyclo[2.1.0]pentane units are connected through a single spiro carbon atom. This compound is notable for its high strain energy due to the presence of multiple small rings, making it a subject of interest for researchers studying ring strain and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Spirobi[bicyclo[2.1.0]pentane] typically involves the formation of the bicyclo[2.1.0]pentane units followed by their spirocyclic connection. One common method starts with the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which yields bicyclo[2.1.0]pentane . This intermediate can then undergo further reactions to form the spiro compound.
Industrial Production Methods: While industrial production methods for 5,5’-Spirobi[bicyclo[21
Chemical Reactions Analysis
Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Substitution: Halogenation reactions, such as bromination, can occur, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Bromine or iodine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives.
Reduction: Less strained hydrocarbons.
Substitution: Halogenated bicyclo[2.1.0]pentane derivatives.
Scientific Research Applications
5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and stability.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science research
Mechanism of Action
The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.
Comparison with Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound, which is less strained and more stable.
Spiropentane: Another spirocyclic compound with different ring sizes.
Norbornane: A bicyclic compound with a similar ring structure but different connectivity.
Uniqueness: 5,5’-Spirobi[bicyclo[2.1.0]pentane] is unique due to its high ring strain and the presence of two bicyclo[2.1.0]pentane units connected through a spiro carbon. This structure imparts distinct reactivity and stability characteristics, making it a valuable compound for studying the effects of ring strain in organic chemistry.
Properties
CAS No. |
82482-48-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5,5'-spirobi[bicyclo[2.1.0]pentane] |
InChI |
InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2 |
InChI Key |
ZQVXYAFHWJPBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C23C4C3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


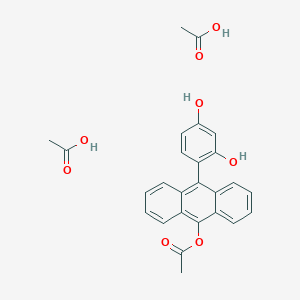
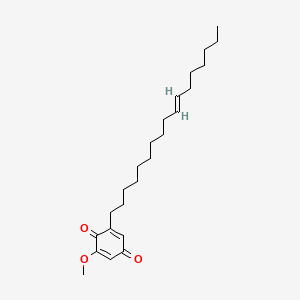

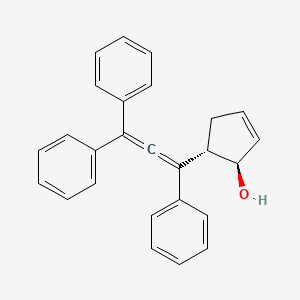
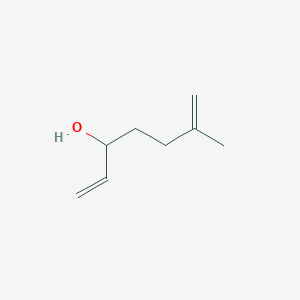
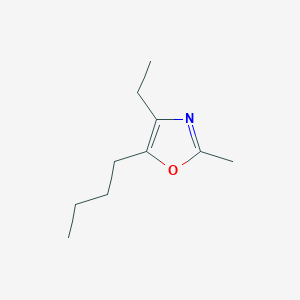

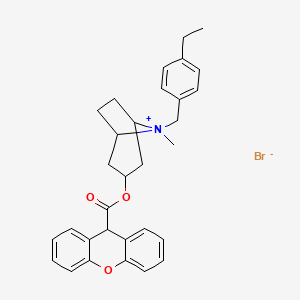
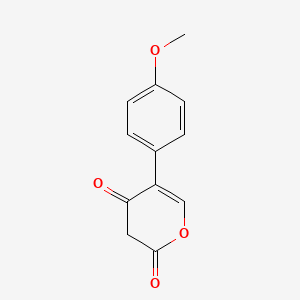
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
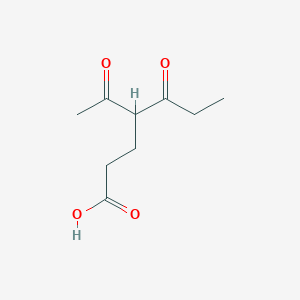
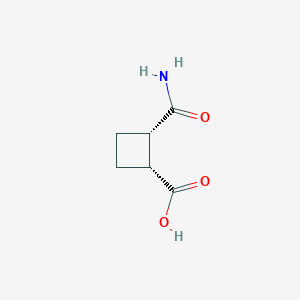
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
